molecular formula C16H12ClFN2O3S B2658202 3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034538-34-4

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B2658202
M. Wt: 366.79
InChI Key: DMDVACAJTSWCTE-UHFFFAOYSA-N
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Description

The compound “3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule that contains several functional groups including a sulfonamide, a pyridine ring, a furan ring, and halogen substituents (chlorine and fluorine). These functional groups and the overall structure suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings (pyridine and furan). The electron-withdrawing halogens (chlorine and fluorine) and the sulfonamide group could have significant effects on the electronic structure and reactivity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of several reactive functional groups. For example, the pyridine ring could participate in electrophilic aromatic substitution reactions, while the sulfonamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, it’s likely to have significant polarity due to the presence of the sulfonamide group and the halogens .

Scientific Research Applications

Crystal Structure Analysis

  • The study by Bats, Frost, and Hashmi (2001) explored the crystal structures of isomorphous benzenesulfonamide compounds. They focused on understanding intermolecular interactions like C-H...O, C-H...π, and C-H...Cl in these structures, which are similar to the compound of interest (Bats, Frost, & Hashmi, 2001).

Synthesis and Structural Characterization

  • Cheng De-ju (2015) investigated the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists. The study provides insights into the active groups and structural properties, relevant to the compound (Cheng De-ju, 2015).

NMR Studies of Fluorosubstituted Heterocycles

  • The research by Dvornikova et al. (2003) focused on synthesizing 2-fluoro- and 3-fluoro-substituted thiophenes, pyrroles, and furans. They measured various NMR chemical shifts and coupling constants, providing valuable data for similar fluorosubstituted compounds (Dvornikova et al., 2003).

Synthesis of Nucleoside Derivatives

  • Maruyama et al. (1999) described a method to introduce fluorine in nucleosides, which is relevant to understanding the synthesis and applications of fluorinated compounds like the one (Maruyama et al., 1999).

Antimicrobial and Anticancer Evaluation

  • Kumar et al. (2014) synthesized a series of benzenesulfonamide derivatives and evaluated their antimicrobial and anticancer activities. This research could provide insights into potential biomedical applications of similar compounds (Kumar et al., 2014).

Corrosion Inhibition Properties

  • Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, which includes analysis relevant to similar benzenesulfonamide compounds (Kaya et al., 2016).

Future Directions

The potential applications of this compound could be vast, depending on its physical, chemical, and biological properties. It could be of interest in medicinal chemistry, materials science, or as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

3-chloro-4-fluoro-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S/c17-14-7-13(3-4-15(14)18)24(21,22)20-9-11-6-12(10-19-8-11)16-2-1-5-23-16/h1-8,10,20H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDVACAJTSWCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-fluoro-N-((5-(furan-2-yl)pyridin-3-yl)methyl)benzenesulfonamide

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